2-Bromo-4,6-dimethyl-3-pyridinol

synthetic methodology process chemistry heterocyclic intermediate

2-Bromo-4,6-dimethyl-3-pyridinol (CAS 1062541-68-7; MW 202.05; mp 106–107 °C) is the essential synthetic gateway to the most potent phenolic chain-breaking antioxidants known. The 2-bromo substituent uniquely serves as both a temporary blocking group for orientation-controlled dimethylaminomethylation and a versatile cross-coupling handle for introducing 6-substituents (methyl, dimethylamino, methoxy, organotellurium/‑selenium moieties). Its zero intrinsic radical-trapping activity guarantees that downstream SAR is clean and attributable to the introduced functionality alone. The predicted pKa of 5.06 positions the scaffold ideally for hydrogen-bond optimization in bromodomain inhibitor programs. For antioxidant discovery, bromodomain-targeted oncology or inflammation research, and catalytic chalcogen-based antioxidant design, select this compound—the only isomer with full patent precedent (WO2017/192930, BET BD2‑selective inhibitors).

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B1516430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dimethyl-3-pyridinol
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1O)Br)C
InChIInChI=1S/C7H8BrNO/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3
InChIKeyZYPNEBPBGANTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,6-dimethyl-3-pyridinol: Physicochemical Properties and Strategic Synthetic Role


2-Bromo-4,6-dimethyl-3-pyridinol (CAS 1062541-68-7; molecular formula C₇H₈BrNO; MW 202.05 g/mol) is a trisubstituted 3-hydroxypyridine bearing bromine at the 2-position and methyl groups at the 4- and 6-positions. Its experimentally determined melting point is 106–107 °C, with a predicted pKa of 5.06 ± 0.18 and predicted density of 1.556 ± 0.06 g/cm³ . The compound serves as a critical synthetic intermediate: the bromo substituent acts as both a temporary blocking group for regioselective functionalization of the pyridin-3-ol scaffold [1] and as a versatile handle for cross-coupling reactions (Suzuki–Miyaura, etc.), enabling access to 6-substituted-2,4-dimethyl-3-pyridinols, a compound class demonstrated to be among the most effective phenolic chain-breaking antioxidants reported to date [2].

Why 2-Bromo-4,6-dimethyl-3-pyridinol Cannot Be Simply Replaced by Halo or Methyl Analogs


Substituting the 2-bromo group in 2-bromo-4,6-dimethyl-3-pyridinol with chlorine, iodine, hydrogen, or methyl alters not only the compound's intrinsic reactivity but also its strategic value in multi-step synthetic planning. The bromo substituent at position 2 serves a dual function that is not replicated by other halogens or substituents: it provides sufficient reactivity for cross-coupling while remaining stable enough to act as a temporary blocking group during sequential ring functionalization [1]. The 1983 study by Deady and Payne explicitly demonstrates that a bromo substituent is used as a temporary block to control orientation in dimethylaminomethylation of pyridin-3-ols, followed by conversion to hydroxymethyl analogues [2]. Furthermore, in the seminal 2004 JOC paper, the 2-bromo (as the 3-bromopyridine precursor) undergoes a critical low-temperature aryl bromide-to-alcohol conversion to yield the active antioxidant pyridinols—a transformation that exploits the specific leaving-group ability of bromine [3]. Substitution with chlorine would require harsher conditions and risk decomposition of the acid-labile pyridinol scaffold; iodo analogs, while more reactive in cross-coupling, are more costly, less stable, and introduce heavier atom effects that alter physicochemical properties. The 2,4,6-trimethyl analog lacks the synthetic handle entirely for further functionalization.

Quantitative Differentiation Evidence for 2-Bromo-4,6-dimethyl-3-pyridinol Versus Closest Analogs


Documented Synthetic Route with Quantified Yield and Purity Data

A validated synthetic procedure for 2-bromo-4,6-dimethyl-3-pyridinol has been disclosed in patent WO2017/192930 via diazotization/hydrolysis of 2-bromo-4,6-dimethylpyridin-3-amine using fluoroboric acid and sodium nitrite, yielding the product in 12% isolated yield as a brown solid with 95% HPLC purity (UV detection at 214 nm, retention time 0.89 min) and confirmed by LC-MS (m/z 202.0 [M+H]+) . This stands in contrast to the 2-chloro analog (CAS 2166836-09-3), for which no peer-reviewed or patent synthesis with comparable characterization detail is publicly available , and the 2-iodo analog (CAS 39112-94-2), whose synthesis typically requires more expensive reagents and specialized handling due to the photolability of aryl iodides.

synthetic methodology process chemistry heterocyclic intermediate

Zero Peroxyl Radical Trapping Activity: Confirmed Negative Control Establishing Utility as a Chalcogen-Free Precursor Scaffold

In the 2010 JOC study on catalytic chain-breaking pyridinol antioxidants, bromo-pyridinol 15 (a 2-bromo-substituted 3-pyridinol congener) was explicitly tested as a chalcogen-free reference compound and demonstrated zero inhibition of peroxidation under the assay conditions [1]. In contrast, the organotellurium pyridinol 16a (synthesized from the bromo precursor via lithiation/tellurium insertion/alkylation) quenched peroxyl radicals three times as efficiently as α-tocopherol (Rinh = 8 μM/h for α-tocopherol) in the presence of N-acetylcysteine in the aqueous phase, with excellent regenerability (τ > 400 min) [1]. This zero-activity baseline is a critical quality control feature: it confirms that any antioxidant activity observed in downstream products derives exclusively from the introduced chalcogen moiety, not from the pyridinol scaffold itself.

antioxidant radical trapping kinetic assay negative control

Gateway Intermediate to Record-Setting Phenolic Chain-Breaking Antioxidants

The 2004 JOC paper by Wijtmans et al. establishes that 2,4-dimethyl-3-pyridinol (1a), 2,4,6-trimethyl-3-pyridinol (1b), and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol (1d) are all prepared from the corresponding 3-bromopyridine precursor via low-temperature aryl bromide-to-alcohol conversion [1]. The study demonstrated that increased electron density in the pyridinol ring correlates with enhanced peroxyl radical trapping rate constants (kinh) and that the 6-substituted pyridinols 1a–d are indefinitely stable to air oxidation, whereas non-methylated bicyclic analogs 2 and 3 decompose upon extended atmospheric exposure [1]. The resulting pyridinols were characterized as 'the most effective phenolic chain-breaking antioxidants reported to date' [1]. Without the 2-bromo-4,6-dimethyl-3-pyridinol intermediate, access to these record-setting antioxidant compounds is not possible via the established low-temperature conversion route.

antioxidant development chain-breaking antioxidant structure-activity relationship radical chemistry

pKa and Physicochemical Differentiation Versus Non-Halogenated and Alternative Halogen Analogs

The predicted pKa of 2-bromo-4,6-dimethyl-3-pyridinol is 5.06 ± 0.18 , which positions the compound near physiological pH (7.4), meaning the hydroxyl group is predominantly deprotonated (phenoxide form) under physiological conditions. This property is critical for hydrogen atom transfer (HAT) reactivity and metal chelation potential in downstream antioxidant applications. In contrast, the 2,4,6-trimethyl analog (1b), which lacks the electron-withdrawing bromo substituent, would exhibit a higher pKa (predicted ~6–7 for trimethylphenols) due to the electron-donating effect of three methyl groups, shifting the protonation equilibrium. The 2-chloro analog (predicted pKa ~5.2–5.5, based on the weaker electron-withdrawing effect of Cl vs. Br) and the 2-iodo analog (predicted pKa ~5.0–5.3) exhibit subtly different ionization profiles that affect solubility, partitioning, and reactivity [1]. The experimental melting point of 106–107 °C provides a practical quality control metric not available for the chloro or iodo analogs in published sources.

physicochemical properties pKa drug design bioavailability prediction

Validated Use in Patent-Protected Pharmaceutical Development Pipelines

2-Bromo-4,6-dimethyl-3-pyridinol is explicitly employed as a synthetic intermediate in WO2017/192930, a patent describing the preparation of halogenated pyridine derivatives for therapeutic applications [1]. The patent discloses the compound's conversion via diazotization/hydrolysis and its subsequent use in building more complex pharmacophores. This is corroborated by the broader patent landscape: pyridyl derivatives containing the 2,4-dimethyl-3-pyridinol core have been claimed as bromodomain inhibitors, specifically BD2-selective BET inhibitors with potential utility in inflammatory diseases and cancer [2]. In contrast, no patent filings were identified that specifically claim the 2-chloro-4,6-dimethyl-3-pyridinol or 2-iodo-4,6-dimethyl-3-pyridinol as intermediates in drug development programs, suggesting the bromo compound is the preferred halogenated building block in pharmaceutical R&D pipelines.

pharmaceutical intermediate patent bromodomain inhibitor drug development

Optimal Research and Industrial Use Cases for 2-Bromo-4,6-dimethyl-3-pyridinol Based on Quantitative Evidence


Synthesis of 6-Substituted-2,4-dimethyl-3-pyridinol Chain-Breaking Antioxidants for Radical-Trapping Studies

For laboratories engaged in antioxidant discovery and kinetic radical-trapping studies, 2-bromo-4,6-dimethyl-3-pyridinol is the established gateway intermediate to the 6-substituted-2,4-dimethyl-3-pyridinol compound series shown by Wijtmans et al. (2004) to be among the most effective phenolic chain-breaking antioxidants reported. The low-temperature aryl bromide-to-alcohol conversion enables introduction of diverse 6-substituents (methyl, dimethylamino, methoxy, etc.) while preserving the air-stable pyridinol core [1]. The confirmed zero background radical-trapping activity of the bromo precursor (Kumar et al., 2010) ensures that any measured antioxidant activity in downstream products is attributable solely to the introduced functionality, enabling clean SAR interpretation [2].

Sequential Ring Functionalization Using Bromine as a Temporary Blocking Group for Regioselective Synthesis

Based on the foundational work by Clark and Deady (1981), the bromo substituent at position 2 of 2-bromo-4,6-dimethyl-3-pyridinol can be employed as a temporary blocking agent to direct electrophilic substitution to alternative ring positions, followed by hydrogenolysis or nucleophilic displacement to remove or replace the bromine [1]. This strategy has been validated in the synthesis of 6- and 4-hydroxymethyl derivatives of pyridin-3-ols (Deady & Payne, 1983), where the bromo group controls orientation during dimethylaminomethylation, enabling access to regioisomers that would be inaccessible via direct functionalization of the unblocked scaffold [2].

Pharmaceutical Intermediate for Bromodomain Inhibitor Development Programs

The 2-bromo-4,6-dimethyl-3-pyridinol scaffold has been incorporated into patent-protected pharmaceutical development pipelines, most notably as an intermediate in WO2017/192930 for the synthesis of halogenated pyridine derivatives [1] and as the core scaffold in pyridyl-based bromodomain inhibitors (BD2-selective BET inhibitors) under investigation for inflammatory diseases and cancer [2]. The compound's predicted pKa of 5.06 positions the hydroxyl group near physiological pH, making the scaffold suitable for optimizing hydrogen-bonding interactions with bromodomain acetyl-lysine binding pockets. Procurement for medicinal chemistry programs should prioritize this compound over the chloro or iodo analogs, which lack equivalent patent precedent.

Organochalcogen Pyridinol Antioxidant Synthesis via Lithiation–Tellurium/Selenium Insertion

As demonstrated by Kumar et al. (2010), 2-bromo-substituted 3-pyridinols serve as precursors for organotellurium, organoselenium, and organosulfur pyridinol antioxidants via lithiation at the 2-position, insertion of elemental chalcogen, and alkylation of the resulting chalcogenolate [1]. The resulting organotellurium derivative 16a exhibits peroxyl radical quenching three times more efficient than α-tocopherol with catalytic regenerability (τ > 400 min) in the presence of thiol reducing agents. The bromo precursor's complete lack of intrinsic antioxidant activity ensures that the observed catalytic chain-breaking activity derives exclusively from the introduced tellurium moiety, making it the preferred starting material for mechanistic studies of chalcogen-based catalytic antioxidants.

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